molecular formula C14H11F2NO2 B189795 Benzyl (2,4-difluorophenyl)carbamate CAS No. 112434-18-1

Benzyl (2,4-difluorophenyl)carbamate

Cat. No.: B189795
CAS No.: 112434-18-1
M. Wt: 263.24 g/mol
InChI Key: JSAYKGNHIVNWPQ-UHFFFAOYSA-N
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Description

Benzyl (2,4-difluorophenyl)carbamate: is an organic compound with the molecular formula C14H11F2NO2. It is a white to off-white powder or crystalline substance. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

Chemistry: Benzyl (2,4-difluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets .

Medicine: It is investigated for its role in drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings and adhesives .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2,4-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl (2,4-difluorophenyl)amine .

Mechanism of Action

The mechanism of action of benzyl (2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins .

Comparison with Similar Compounds

Uniqueness: Benzyl (2,4-difluorophenyl)carbamate is unique due to the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs .

Properties

IUPAC Name

benzyl N-(2,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAYKGNHIVNWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474649
Record name Benzyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112434-18-1
Record name Benzyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2,4-difluoro-phenylamine (1, 7.0 mL, 70.0 mmol) in 100 mL of dichloromethane, pyridine (11 mL, 140.0 mmol) and benzyl chloroformate (2, 11.9 mL, 83.4 mmol) were added. The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was concentrated under vacuum and the residue was partitioned between ethyl acetate and potassium bisulfate solution. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum and crystallized from hexanes to give the desired compound (3, 15.6 g, 85%).
Quantity
7 mL
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11 mL
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11.9 mL
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100 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

The 2,4 difluoro aniline (5.06 ml, 49.6 mmole) put into a solution of 10% NaOH (76 ml). Cooled in an ice bath and added benzyl chloroformate (7.85 ml, 55 mmole). After stirring for 2 hours the product was filtered, stirred with hexane, dried. Yield 9.4 g
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5.06 mL
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reactant
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76 mL
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7.85 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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